molecular formula C12H14N4O B2977190 N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide CAS No. 1052562-46-5

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2977190
CAS No.: 1052562-46-5
M. Wt: 230.271
InChI Key: RILLXSVMTBTXTF-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide (Molecular Formula: C₁₂H₁₄N₄O; SMILES: C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN) is an acetamide derivative featuring a pyrazole ring linked to an aminomethyl-substituted phenyl group via an acetamide bridge. Its structure is characterized by:

  • A pyrazole moiety (1H-pyrazol-1-yl), a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • An acetamide linker, facilitating structural flexibility and interaction with biological targets.

The compound is commercially available as a dihydrochloride salt (CID: 16787360), improving its aqueous solubility for pharmacological applications .

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16/h1-7H,8-9,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLXSVMTBTXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(1H-pyrazol-1-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s analogs differ in substituents on the phenyl ring, heterocyclic systems, and appended functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Notable Features Reference
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide C₁₂H₁₄N₄O 3-Aminomethylphenyl, pyrazole - Primary amine enhances solubility.
- Forms dihydrochloride salt (CID: 16787360).
N-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}acetamide C₁₂H₁₃N₃O 3-(Pyrazolylmethyl)phenyl - Methyl linker instead of aminomethyl.
- Lower logP (0.88) vs. target compound (predicted ~1.2).
2-(2,4-Dichlorophenyl)-N-(pyrazolyl)acetamide C₁₉H₁₇Cl₂N₃O₂ 2,4-Dichlorophenyl, pyrazole - Chlorine atoms increase lipophilicity.
- Forms R₂²(10) hydrogen-bonded dimers in crystals.
N-(Benzimidazol-2-yl)(pyrazolyl)acetamide (Compound 28) C₁₈H₁₆N₆O₂ Benzimidazole, pyrazole - Planar benzimidazole enhances DNA/enzyme interactions.
- Exhibits antiproliferative activity.
N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide C₉H₉N₅O Tetrazole, phenyl - Tetrazole (more polar than pyrazole) improves metabolic stability.

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound confers higher aqueous solubility compared to analogs with non-polar substituents (e.g., methyl in , dichlorophenyl in ). Its dihydrochloride salt form further enhances solubility .
  • logP : The target compound’s logP is estimated to be ~1.2 (based on structural similarity), lower than dichlorophenyl analogs (~2.5–3.0) but higher than tetrazole derivatives (logP ~0.5) .
  • Hydrogen Bonding: The aminomethyl group and acetamide linker enable hydrogen bonding with biological targets, contrasting with the halogenated or methylated analogs that rely on hydrophobic interactions .

Biological Activity

N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 1052562-46-5
  • Purity : Minimum 95% .

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment. In vitro studies have shown promising IC50 values indicating strong inhibitory activity against PTP1B .
  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, showing significant cytotoxicity and apoptosis induction .

Biological Activity Data Table

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
PTP1B InhibitionPTP1B4.48
Anticancer ActivityMCF7 (Breast Cancer)3.79
Anticancer ActivitySF-268 (Brain Cancer)12.50
Anticancer ActivityNCI-H460 (Lung Cancer)42.30

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on PTP1B Inhibition : A study synthesized several derivatives of pyrazole-based compounds, including this compound, to evaluate their potential as PTP1B inhibitors. The lead compound exhibited an IC50 value of 4.48 µM, demonstrating significant enzyme inhibition and suggesting potential therapeutic applications in managing diabetes .
  • Anticancer Properties : Research focusing on pyrazole derivatives has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.01 µM against MCF7 cells, showcasing the efficacy of pyrazole derivatives in cancer therapy .

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